molecular formula C22H18Cl3N4O2RhS3 B047728 Tris(benzothiazole-N)trichlororhodium(III) CAS No. 124387-77-5

Tris(benzothiazole-N)trichlororhodium(III)

Cat. No. B047728
M. Wt: 675.9 g/mol
InChI Key: DVJBEMDYHQNLGW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(benzothiazole-N)trichlororhodium(III) (RhBt) is a complex compound that has been extensively studied for its potential applications in various fields, including catalysis, material science, and biomedical research. RhBt is a coordination compound that contains rhodium, benzothiazole, and chlorine atoms.

Mechanism Of Action

The mechanism of action of Tris(benzothiazole-N)trichlororhodium(III) is not fully understood. However, it is believed that the complex interacts with biological molecules, including DNA and proteins, through coordination bonds. The complex may also interact with cellular membranes, leading to changes in membrane permeability and function.

Biochemical And Physiological Effects

Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity through the induction of apoptosis and the inhibition of cell proliferation. The complex has also been shown to exhibit potential antibacterial and antifungal activity. In addition, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential neuroprotective activity through the inhibition of oxidative stress and the modulation of neurotransmitter levels.

Advantages And Limitations For Lab Experiments

Tris(benzothiazole-N)trichlororhodium(III) exhibits several advantages for lab experiments, including high stability, solubility, and catalytic activity. However, the complex also exhibits several limitations, including toxicity, poor selectivity, and the potential for side reactions.

Future Directions

Tris(benzothiazole-N)trichlororhodium(III) exhibits significant potential for future research in various fields, including catalysis, material science, and biomedical research. Some possible future directions include the development of new synthesis methods for Tris(benzothiazole-N)trichlororhodium(III), the optimization of its catalytic activity, and the exploration of its potential applications in drug delivery and imaging.

Synthesis Methods

Tris(benzothiazole-N)trichlororhodium(III) can be synthesized using various methods, including the reaction of rhodium(III) chloride hydrate with benzothiazole in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol and is followed by the addition of hydrochloric acid to precipitate the complex. The complex can then be purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

Tris(benzothiazole-N)trichlororhodium(III) has been extensively studied for its potential applications in catalysis, material science, and biomedical research. In catalysis, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit high catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. In material science, Tris(benzothiazole-N)trichlororhodium(III) has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and nanoparticles. In biomedical research, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity and has been used as a tool for studying the interaction between metal complexes and biological systems.

properties

CAS RN

124387-77-5

Product Name

Tris(benzothiazole-N)trichlororhodium(III)

Molecular Formula

C22H18Cl3N4O2RhS3

Molecular Weight

675.9 g/mol

IUPAC Name

1,3-benzothiazole;nitromethane;rhodium(3+);trichloride

InChI

InChI=1S/3C7H5NS.CH3NO2.3ClH.Rh/c3*1-2-4-7-6(3-1)8-5-9-7;1-2(3)4;;;;/h3*1-5H;1H3;3*1H;/q;;;;;;;+3/p-3

InChI Key

DVJBEMDYHQNLGW-UHFFFAOYSA-K

SMILES

C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3]

Canonical SMILES

C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3]

synonyms

tris(benzothiazole-N)trichlororhodium(III)

Origin of Product

United States

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